4-Tert-butoxy-3-cyclopropoxy-N,N-dimethylbenzamide
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Overview
Description
Preparation Methods
The synthesis of 4-Tert-butoxy-3-cyclopropoxy-N,N-dimethylbenzamide involves several steps, typically starting with the preparation of the benzamide core. The synthetic route often includes:
Formation of the benzamide core: This is achieved through the reaction of an appropriate benzoyl chloride with dimethylamine.
Introduction of the tert-butoxy group: This step involves the alkylation of the benzamide core with tert-butyl bromide under basic conditions.
Cyclopropoxy group addition:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
4-Tert-butoxy-3-cyclopropoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropoxy group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Tert-butoxy-3-cyclopropoxy-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Tert-butoxy-3-cyclopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
4-Tert-butoxy-3-cyclopropoxy-N,N-dimethylbenzamide can be compared with other similar compounds, such as:
4-Tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide: This compound differs by the presence of a tert-butyl group instead of a tert-butoxy group, which may influence its chemical reactivity and biological activity.
4-Tert-butyl-3-cyclopropoxy-N,N-diethylbenzamide: The substitution of dimethyl groups with diethyl groups can affect the compound’s solubility and interaction with molecular targets.
Properties
Molecular Formula |
C16H23NO3 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
3-cyclopropyloxy-N,N-dimethyl-4-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-13-9-6-11(15(18)17(4)5)10-14(13)19-12-7-8-12/h6,9-10,12H,7-8H2,1-5H3 |
InChI Key |
LHOHYXFORJRNTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)C(=O)N(C)C)OC2CC2 |
Origin of Product |
United States |
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